molecular formula C19H17F2N3O B2527498 2,6-difluoro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide CAS No. 1421525-91-8

2,6-difluoro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide

Cat. No.: B2527498
CAS No.: 1421525-91-8
M. Wt: 341.362
InChI Key: FOFGLPICCHLWAK-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide is a useful research compound. Its molecular formula is C19H17F2N3O and its molecular weight is 341.362. The purity is usually 95%.
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Scientific Research Applications

Imidazole Derivatives and Their Applications

Phase Behavior and Application Potentials

Imidazolium-based ionic liquids, closely related to imidazole derivatives, have shown significant potential in solvent applications due to their ability to dissolve a wide range of compounds. The study of their liquid-liquid and solid-liquid phase behavior with various solutes, including polar and non-polar aromatic compounds, has opened new avenues for using these ionic liquids as environmentally friendly solvents with tunable properties. These solvents find applications in the separation and extraction of target molecules from aqueous solutions or original matrices, showcasing the diverse utility of imidazole-related chemistry in industrial and environmental applications (Visak et al., 2014).

Antitumor Activity

Research on imidazole derivatives, including bis(2-chloroethyl)amino derivatives, 4(5)-aminoimidazol-5(4)-carboxamide, and benzimidazole, has revealed their promising antitumor activities. Some of these compounds have passed preclinical testing stages, indicating the potential of imidazole-based compounds in developing new antitumor drugs. This highlights the importance of imidazole derivatives in medicinal chemistry and pharmacology, emphasizing their role in synthesizing compounds with varied biological properties (Iradyan et al., 2009).

Optoelectronic Materials

The incorporation of quinazoline and pyrimidine, compounds structurally related to imidazoles, into π-extended conjugated systems has been explored for creating novel optoelectronic materials. These materials are utilized in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The research demonstrates the value of integrating imidazole-like structures into the design of materials for advanced optoelectronic applications, indicating a broad scope beyond traditional pharmaceutical uses (Lipunova et al., 2018).

Mechanism of Action

    Target of Action

    Imidazole and indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that they could have multiple targets.

    Mode of Action

    The mode of action of imidazole and indole derivatives can vary depending on their specific structure and the target they interact with . Without specific information on “2,6-difluoro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide”, it’s difficult to say more about its mode of action.

    Biochemical Pathways

    Imidazole and indole derivatives can affect a variety of biochemical pathways due to their broad range of biological activities . .

Properties

IUPAC Name

2,6-difluoro-N-[3-(2-phenylimidazol-1-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3O/c20-15-8-4-9-16(21)17(15)19(25)23-10-5-12-24-13-11-22-18(24)14-6-2-1-3-7-14/h1-4,6-9,11,13H,5,10,12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFGLPICCHLWAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.